molecular formula C18H27NO7S B3824091 2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate

2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate

Cat. No. B3824091
M. Wt: 401.5 g/mol
InChI Key: JELJKQUQNWHANA-AFEZEDKISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate is a synthetic compound that has gained significant attention in scientific research. It is a benzoxazolium-based fluorescent probe that has been widely employed in various biological studies. This compound has shown promise in the study of cellular processes, including cell signaling, protein-protein interactions, and intracellular localization.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate involves the binding of the compound to specific molecules in biological samples. The fluorescent properties of the compound allow for the detection of the binding event, which can be used to study various cellular processes. The compound's mechanism of action has been extensively studied, and its binding properties have been characterized in detail.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate are dependent on the specific biological sample being studied. The compound has been shown to have minimal toxicity and does not interfere with cellular processes at the concentrations used in most studies. However, the compound's effects on specific cellular processes have not been extensively studied, and further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of 2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate in lab experiments include its high sensitivity, selectivity, and ease of use. The compound's fluorescent properties allow for the detection of specific molecules in biological samples, making it a valuable tool in various scientific research studies. However, the compound's limitations include its cost, limited availability, and the need for specialized equipment to detect its fluorescence.

Future Directions

For the study of 2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate include the development of new synthetic methods to improve its availability and reduce its cost. Further research is also needed to fully understand the compound's biochemical and physiological effects and its potential applications in various scientific research studies. Additionally, the compound's fluorescent properties can be further optimized to improve its sensitivity and selectivity, making it a valuable tool in the study of cellular processes.

Scientific Research Applications

2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate has been widely used in various scientific research studies. It has been employed as a fluorescent probe to study cellular processes, including cell signaling, protein-protein interactions, and intracellular localization. The compound's fluorescent properties have also been utilized in the study of DNA and RNA, as well as in the detection of specific molecules in biological samples.

properties

IUPAC Name

2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22NO3.C2H6O4S/c1-5-12(19-7-3)11-16-17(6-2)14-10-13(18-4)8-9-15(14)20-16;1-2-6-7(3,4)5/h8-11H,5-7H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELJKQUQNWHANA-AFEZEDKISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)OC)CC)OCC.CCOS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C1=[N+](C2=C(O1)C=CC(=C2)OC)CC)/OCC.CCOS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Z)-2-ethoxybut-1-enyl]-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium;ethyl sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate
Reactant of Route 2
2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate
Reactant of Route 3
2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate
Reactant of Route 4
2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate
Reactant of Route 5
Reactant of Route 5
2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate
Reactant of Route 6
Reactant of Route 6
2-(2-ethoxy-1-buten-1-yl)-3-ethyl-5-methoxy-1,3-benzoxazol-3-ium ethyl sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.